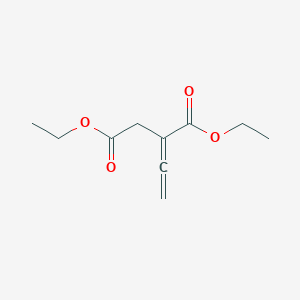

Diethyl 2-vinylidenesuccinate

Description

Context of Allenes as Reactive Intermediates in Complex Molecule Synthesis

Allenes are a unique class of unsaturated hydrocarbons characterized by two cumulative carbon-carbon double bonds. mdpi.comnumberanalytics.com The central carbon atom of the allene (B1206475) is sp-hybridized, while the two terminal carbons are sp2-hybridized. mdpi.com This arrangement results in a twisted geometry with orthogonal π-systems, leading to higher strain and reactivity compared to simple alkenes. mdpi.com This inherent reactivity makes allenes valuable intermediates in the synthesis of complex molecules. numberanalytics.comnumberanalytics.com

The discovery of allenes dates back to the late 19th century, and their unique structural and electronic properties have made them a subject of continuous interest in organic chemistry. mdpi.comnumberanalytics.com They participate in a wide array of chemical transformations, including cycloadditions, electrophilic additions, and nucleophilic additions. numberanalytics.comnumberanalytics.com These reactions often proceed with high regio- and stereoselectivity, allowing for the construction of intricate molecular architectures with precise control. numberanalytics.comnumberanalytics.com

Metal-catalyzed reactions, in particular, have unlocked new avenues for allene chemistry. mdpi.com Catalysts based on palladium, rhodium, gold, and other transition metals can mediate a variety of cycloaddition reactions, such as [2+2], [3+2], and [4+2] annulations, leading to the formation of diverse carbocyclic and heterocyclic systems. mdpi.comnumberanalytics.com Furthermore, the axial chirality of appropriately substituted allenes can be leveraged in asymmetric synthesis to produce enantiomerically enriched compounds. mdpi.comnumberanalytics.com The ability of allenes to serve as versatile synthons has been demonstrated in the total synthesis of numerous natural products and biologically active molecules. mdpi.comnumberanalytics.com

Diethyl 2-vinylidenesuccinate as a Key Multifunctional Allene Substrate

Within the broad class of allenes, this compound stands out as a particularly useful and multifunctional substrate. Its structure incorporates the reactive allene moiety alongside two electron-withdrawing ester groups. This combination of functional groups imparts a unique reactivity profile, making it a versatile tool for organic chemists.

The preparation of this compound has been described in the literature, making it an accessible starting material for various synthetic endeavors. rsc.org Its utility has been showcased in a range of phosphine-catalyzed annulation reactions. For instance, it has been employed in [4+2] cycloadditions with imines to generate highly functionalized tetrahydropyridine (B1245486) derivatives. orgsyn.orgorgsyn.orgnih.gov These reactions are valuable for the synthesis of nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and natural products. rsc.org

Furthermore, this compound has been shown to participate in more complex cycloaddition cascades. In reactions with azomethine imines, it can undergo a combination of [3+2], [3+3], and [4+3] annulations, leading to a variety of nitrogen-containing heterocyclic structures. nih.gov Its reactivity has also been explored in [4+2] cycloadditions with unsaturated pyrazolones, providing access to spiropyrazolone derivatives. researchgate.netmdpi.com

The versatility of this compound extends to its use in the synthesis of complex polycyclic systems. It has been utilized in a tandem phosphine-palladium catalysis strategy, involving a [4+2] annulation followed by a Friedel-Crafts acylation, to construct tetracyclic indole (B1671886) frameworks. nih.govescholarship.org This highlights the ability of this allene to serve as a linchpin in multi-step synthetic sequences.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H14O4 |

| Appearance | Yellow oil |

| 1H-NMR (400 MHz, CDCl3) | δ 5.16 (q, J = 2.1 Hz, 2H), 4.20 – 4.06 (m, 4H), 3.20 (q, J = 2.2 Hz, 2H), 1.21 (qd, J = 7.1, 2.1 Hz, 6H) |

The NMR data is based on a specific synthesis and may vary slightly depending on the exact conditions and solvent used. tu-dortmund.de

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

InChI |

InChI=1S/C10H14O4/c1-4-8(10(12)14-6-3)7-9(11)13-5-2/h1,5-7H2,2-3H3 |

InChI Key |

QBOGSIQVGPAAFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=C=C)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies Utilizing Diethyl 2 Vinylidenesuccinate

Organocatalytic Transformations

Organocatalysis provides a powerful platform for the synthesis of carbo- and heterocyclic compounds under mild, metal-free conditions. Diethyl 2-vinylidenesuccinate readily participates in these reactions, primarily through pathways involving nucleophilic phosphine (B1218219) catalysis.

The hallmark of nucleophilic phosphine catalysis is the initial addition of a phosphine to an electrophilic substrate, generating a reactive zwitterionic intermediate. nih.gov In the case of allenoates like this compound, the phosphine adds to the central carbon, leading to the formation of a phosphonium (B103445) zwitterion that can engage in a variety of cycloaddition reactions. nih.govescholarship.org

Phosphine-catalyzed annulations of this compound with nitrogen-containing electrophiles, such as azomethine imines and aziridines, have proven to be an effective strategy for synthesizing dinitrogen-fused heterocycles and functionalized tetrahydropyridines. nih.govnih.govnih.gov The reaction pathway, whether it proceeds via a [3 + 2], [3 + 3], or other annulation mode, is often dependent on the structure of the reactants and the choice of phosphine catalyst. nih.govnih.govrsc.org

The [3 + 2] annulation pathway is a common reaction mode for allenoates in nucleophilic phosphine catalysis, leading to the formation of five-membered rings. mdpi.com

Nucleophilic Phosphine Catalysis

Annulation Reactions with Nitrogen-Containing Electrophiles

[3 + 2] Annulations

Azomethine imines are stable 1,3-dipoles that serve as excellent partners in cycloaddition reactions. rsc.orgresearchgate.net The phosphine-catalyzed reaction between this compound and azomethine imines represents the first application of these dipoles in this type of catalysis. nih.govnih.gov The reaction is initiated by the nucleophilic addition of the phosphine to the allenoate, creating a zwitterionic intermediate. mdpi.com This intermediate then reacts with the azomethine imine in a [3 + 2] fashion to generate dinitrogen-fused heterocyclic products. nih.govnih.gov The choice of phosphine catalyst can influence the reaction, with different phosphines sometimes favoring different cycloaddition pathways. rsc.org

A significant outcome of the [3 + 2] cycloaddition between this compound and cyclic azomethine imines is the synthesis of tetrahydropyrazolopyrazolones. nih.govnih.gov These reactions are generally efficient and proceed under mild conditions. For instance, using trimethylphosphine (B1194731) (PMe₃) as a catalyst, a variety of aryl-substituted azomethine imines undergo [3 + 2] cycloaddition with ethyl 2-methyl-buta-2,3-dienoate to yield the corresponding tetrahydropyrazolopyrazolones in moderate to excellent yields. nih.gov Azomethine imines bearing electron-withdrawing groups on the aryl ring tend to provide slightly higher yields compared to those with electron-donating groups. nih.gov

Table 1: Phosphine-Catalyzed [3 + 2] Annulation of Azomethine Imines with an Allenoate nih.gov This table summarizes the yields of tetrahydropyrazolopyrazolones from the reaction of various azomethine imines with ethyl 2-methyl-buta-2,3-dienoate, catalyzed by PBu₃.

| Entry | Ar Group of Azomethine Imine | Yield (%) |

| 1 | C₆H₅ | 99 |

| 2 | 4-MeC₆H₄ | 97 |

| 3 | 4-MeOC₆H₄ | 96 |

| 4 | 4-FC₆H₄ | 99 |

| 5 | 4-ClC₆H₄ | 99 |

| 6 | 4-BrC₆H₄ | 99 |

| 7 | 4-NO₂C₆H₄ | 99 |

| 8 | 2-ClC₆H₄ | 75 |

| 9 | 2-BrC₆H₄ | 71 |

| 10 | 2-Naphthyl | 98 |

In addition to the more common [3 + 2] and [4 + 2] pathways, this compound can also participate in [3 + 3] annulations, providing access to six-membered heterocyclic systems. nih.gov This mode of reactivity involves the allenoate contributing three carbon atoms to the new ring. nih.gov

This reaction has been demonstrated with nitrogen-containing electrophiles such as aziridines. nih.gov In a process mediated by triphenylphosphine (B44618) (PPh₃), N-nosylaziridines react with this compound to produce highly functionalized tetrahydropyridines in good yields and with high diastereoselectivity. nih.gov The proposed mechanism involves the initial formation of a vinylogous ylide from the phosphine and the allenoate. This is followed by the ring-opening of the aziridine (B145994), intramolecular nucleophilic aromatic substitution with desulfonylation, and subsequent conjugate addition and elimination of the phosphine catalyst to afford the tetrahydropyridine (B1245486) product. nih.gov

The choice of phosphine catalyst can be critical in directing the reaction towards a [3 + 3] versus a [4 + 3] annulation pathway when reacting with aziridines. For example, while triphenylphosphine promotes the [3 + 3] cycloaddition, alkyldiphenylphosphines like diphenyl-ethylphosphine (EtPPh₂) can favor a [4 + 3] pathway, leading to the formation of tetrahydroazepines. rsc.orgscispace.com

Table 2: Phosphine-Mediated [3 + 3] Annulation of N-Nosylaziridine with this compound nih.gov This table shows the optimization of the reaction conditions, highlighting the effect of the phosphine catalyst on the yield and diastereomeric ratio (trans/cis) of the resulting tetrahydropyridine.

| Entry | Phosphine | Solvent | Temp (°C) | Yield (%) | trans/cis Ratio |

| 1 | PBu₃ | CH₂Cl₂ | rt | 0 | - |

| 2 | PPh₃ | CH₂Cl₂ | rt | 60 | 85:15 |

| 3 | PPh₃ | Toluene | rt | 98 | 97:3 |

| 4 | PPh₃ | THF | rt | 83 | 91:9 |

| 5 | PPh₃ | CH₃CN | rt | 66 | 88:12 |

| 6 | PPh₃ | Toluene | 0 | 95 | 97:3 |

[3 + 3] Annulations

The phosphine-catalyzed reaction of this compound with azomethine imines is notably complex, proceeding through several competing pathways. nih.gov Unlike other allenoates that might show high selectivity for one reaction mode, this compound's reactivity is distinctive due to the increased acidity of its β′-protons. nih.gov This property facilitates the formation of different zwitterionic intermediates that lead to a mixture of cycloadducts. nih.govua.es

These reactions represent a significant application of azomethine imines in nucleophilic phosphine catalysis, leading to a diverse range of dinitrogen-containing heterocycles such as tetrahydropyrazolo-pyrazolones, -pyridazinones, and -diazepinones. nih.govrsc.org The choice of phosphine catalyst plays a crucial role in determining the product distribution. For instance, the reaction between this compound and azomethine imine 1a yields different ratios of products depending on whether tributylphosphine (B147548) (PBu₃) or trimethylphosphine (PMe₃) is used as the catalyst. nih.gov

The investigation into the reactions with various azomethine imines revealed that they consistently produced mixtures of [3 + 2], [3 + 3], and [4 + 3] cycloaddition products. nih.gov

This compound engages in phosphine-mediated annulations with aziridines, which function as masked 1,3-dipoles after ring-opening. rsc.orgwikipedia.org These reactions are significant as they were the first reported instances of aziridines being used as reaction partners in nucleophilic phosphine-catalyzed processes. nih.gov The type of phosphine catalyst employed dictates the annulation pathway.

A [3 + 3] annulation occurs when triphenylphosphine (PPh₃) is used, yielding highly functionalized tetrahydropyridines. nih.gov In this process, the allenoate contributes its α, β, and β´ carbon atoms, representing a novel mode of reactivity for this class of molecules. nih.gov

Alternatively, a [4 + 3] annulation is achieved using alkyldiphenylphosphines, such as diphenyl-ethylphosphine (EtPPh₂) or diphenyl-n-propylphosphine (n-PrPPh₂), under mild conditions. rsc.orgrsc.org This reaction provides access to biologically relevant functionalized tetrahydroazepines in moderate to good yields and selectivity. rsc.orgrsc.org The reaction proceeds well with various aryl-substituted aziridines, regardless of the electronic nature of the substituent on the aryl group. rsc.org

Tetrahydropyrazolopyridazinones are six-membered heterocyclic compounds resulting from the [3 + 3] annulation pathway between this compound and azomethine imines. nih.govrsc.org The formation of these products is competitive with the formation of five- and seven-membered rings. nih.govua.es The choice of catalyst can influence the yield of the tetrahydropyrazolopyridazinone product. nih.gov

| Catalyst | [3+2] Product Yield (Tetrahydropyrazolopyrazolone) | [3+3] Product Yield (Tetrahydropyrazolopyridazinone) | [4+3] Product Yield (Tetrahydropyrazolodiazepinone) |

|---|---|---|---|

| PBu₃ | 6% | 23% | 63% |

| PMe₃ | 40% | 42% | 12% |

[3 + 4] Annulations

[3 + 4] Annulations, also referred to as [4 + 3] annulations, are cycloaddition reactions that form seven-membered rings. In the context of this compound chemistry, this allenoate acts as the four-atom component, reacting with a three-atom partner, such as an azomethine imine or a ring-opened aziridine. nih.govrsc.org

The reaction between this compound and azomethine imines can proceed via a [3 + 4] annulation pathway, which was a previously unobserved mode of reactivity for this allenoate. nih.gov This pathway competes with the more common [3 + 2] and [3 + 3] cycloadditions. nih.govua.es The use of tributylphosphine (PBu₃) as a catalyst particularly favors the formation of the seven-membered [4 + 3] cycloadduct over the five- and six-membered ring products. nih.gov

Tetrahydropyrazolodiazepinones are the seven-membered heterocyclic products formed from the [3 + 4] annulation of this compound with azomethine imines. nih.gov The reaction catalyzed by PBu₃ provides these compounds as the major product. nih.gov The structure of the resulting tetrahydropyrazolodiazepinone has been unequivocally verified through single-crystal X-ray analysis. nih.gov

| Catalyst | Yield |

|---|---|

| PBu₃ | 63% |

| PMe₃ | 12% |

[4 + 2] Annulations

This compound can also function as a four-carbon synthon in [4 + 2] annulation reactions. mdpi.com These reactions provide a direct route to various six-membered heterocyclic systems.

One notable example is the reaction with activated imines, such as indole (B1671886) imines, catalyzed by tributylphosphine (PBu₃). nih.govorgsyn.org This annulation produces indolyl-tetrahydropyridine derivatives in good yield and has been applied in the formal synthesis of the natural product (+)-alstonerine. nih.govorgsyn.orgorgsyn.org

Another significant [4 + 2] cycloaddition involves the reaction of this compound with unsaturated pyrazolones. mdpi.comresearchgate.net Catalyzed by the moderately nucleophilic methyl-diphenylphosphine (MePPh₂), this reaction affords spiropyrazolone products in yields ranging from 49% to 99% as a single diastereomer. mdpi.comresearchgate.net

This compound participates in phosphine-catalyzed [4+2] annulation reactions with imines, serving as a four-carbon synthon to construct six-membered heterocyclic rings. The generally accepted mechanism involves the initial nucleophilic addition of a phosphine, such as tributylphosphine, to the β-position of the allenoate, which generates a resonance-stabilized zwitterionic intermediate. orgsyn.orgnih.gov This intermediate then engages the imine in a cascade of steps including nucleophilic addition, proton transfer, and eventual ring closure with the elimination of the phosphine catalyst to yield the tetrahydropyridine product. orgsyn.orgnih.gov

The reaction of this compound with N-tosylimines in the presence of a phosphine catalyst provides an efficient route to highly functionalized tetrahydropyridine derivatives. orgsyn.org While Kwon's initial work on [4+2] annulations demonstrated high efficiency with α-methylallenoates and various N-tosylarylimines, providing tetrahydropyridines in over 90% yield, the reaction with this compound was noted to yield only trace amounts of the desired product under similar conditions. nih.govnih.gov However, modifications and specific substrates have enabled successful syntheses.

The reaction's robustness is highlighted by its success even with crude imine starting materials, underscoring its utility in organic synthesis. nih.govorgsyn.org The development of asymmetric variants of this annulation, employing chiral phosphine catalysts, has further expanded its importance, allowing for the synthesis of enantioenriched tetrahydropyridine derivatives. orgsyn.org

Table 1: Synthesis of Tetrahydropyridine Derivatives from this compound and N-Tosylimines

| Imine Reactant | Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Reference |

| N-tosyl arylimine | Tributylphosphine | Tetrahydropyridine | Trace | N/A | nih.gov |

| N-(o-nosyl)imine | Tributylphosphine | Tetrahydropyridine | 73% (over 2 steps) | N/A | nih.govorgsyn.org |

A significant application of this methodology is demonstrated in the reaction of this compound with imines derived from indole. Specifically, the treatment of this compound with an ortho-nosyl-protected indole imine, catalyzed by tributylphosphine (PBu₃), affords the corresponding indolyltetrahydropyridine in good yield. nih.govorgsyn.org This reaction proceeds with a diastereomeric ratio (dr) of 3:1. nih.govorgsyn.org The resulting indolyltetrahydropyridine is a valuable intermediate, which has been utilized in the formal synthesis of the natural product (+)-alstonerine. nih.gov The conversion involves a multi-step sequence including a Friedel–Crafts acylation, deprotection of the nosyl group, and other functional group manipulations. nih.govnih.govorgsyn.org

Table 2: Reaction of this compound with an Indole Imine

| Imine Reactant | Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Reference |

| ortho-Nosyl-protected indole imine | PBu₃ | Indolyltetrahydropyridine | Good | 3:1 | nih.govnih.govorgsyn.org |

The reactivity of this compound extends to [4+2] cycloadditions with unsaturated pyrazolones, which serve as activated alkene partners. researchgate.net These reactions provide a direct pathway to spiropyrazolone structures, which are prevalent in medicinally important compounds known for their antipyretic, analgesic, and neuroprotective properties. researchgate.netrsc.org

In a phosphine-catalyzed [4+2] cycloaddition, this compound reacts with various unsaturated pyrazolones to produce spiropyrazolone derivatives. researchgate.net The use of methyldiphenylphosphine (B73815) (MePPh₂) as a catalyst has been shown to effectively trigger this annulation, affording the desired spiropyrazolone products in yields ranging from 49% to as high as 99%. researchgate.net A key feature of this transformation is its high diastereoselectivity, often yielding the product as a single diastereomer. researchgate.net The reaction proceeds under mild conditions and has been developed into an asymmetric process by using chiral thiourea-based bifunctional phosphines, which deliver chiral spiropyrazolones with high enantioselectivity. researchgate.net

Table 3: Synthesis of Spiropyrazolones from this compound

| Pyrazolone (B3327878) Substituent | Catalyst | Yield | Diastereoselectivity | Reference |

| Various electron-rich/deficient | MePPh₂ | 49-99% | Single diastereomer | researchgate.net |

[4 + 3] Annulations with Aziridines

A notable synthetic transformation involving this compound is its participation in phosphine-dependent [4+3] annulation reactions with aziridines. rsc.orgrsc.org This process represents a departure from the more common [3+2] or [4+2] cycloadditions and provides access to seven-membered nitrogen-containing heterocycles, specifically functionalized tetrahydroazepines. rsc.orgscispace.com The choice of phosphine catalyst is crucial, as it dictates the reaction pathway; alkyldiphenylphosphines favor the [4+3] annulation, whereas triphenylphosphine can lead to [3+3] annulation products. rsc.orgnih.gov

The [4+3] annulation of this compound with N-protected aziridines, catalyzed by alkyldiphenylphosphines such as diphenyl-ethylphosphine (EtPPh₂) or diphenyl-n-propylphosphine (n-PrPPh₂), proceeds under mild conditions. rsc.orgrsc.org The reaction involves the nucleophilic attack of the phosphine on the allenoate, followed by a proton transfer. rsc.org The resulting carbanion then attacks the aziridine ring, leading to a zwitterionic intermediate that ultimately cyclizes to form the tetrahydroazepine ring system. rsc.org

This methodology has been successfully applied to a range of aryl-substituted aziridines, affording the corresponding tetrahydroazepine derivatives in moderate to excellent yields with good regioselectivity and diastereoselectivity. rsc.org The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl group of the aziridine, although yields may be slightly lower compared to the unsubstituted phenyl variant. rsc.org The reaction is typically performed in dichloromethane (B109758) (CH₂Cl₂) at room temperature. rsc.org

Table 4: Synthesis of Tetrahydroazepine Derivatives via [4+3] Annulation

| Aziridine Aryl Substituent (on C2) | N-Protecting Group | Catalyst | Solvent | Yield | Diastereomeric Ratio (trans:cis) | Reference |

| Phenyl | 4-Nitrophenylsulfonyl | EtPPh₂ | CH₂Cl₂ | 93% | 81:19 | rsc.orgrsc.org |

| 4-Methylphenyl | 4-Nitrophenylsulfonyl | EtPPh₂ | CH₂Cl₂ | 56% | 76:24 | rsc.org |

| 4-Methoxyphenyl | 4-Nitrophenylsulfonyl | EtPPh₂ | CH₂Cl₂ | 68% | 85:15 | rsc.org |

| 4-Chlorophenyl | 4-Nitrophenylsulfonyl | EtPPh₂ | CH₂Cl₂ | 74% | 80:20 | rsc.org |

| 2,4-Dimethylphenyl | 4-Nitrophenylsulfonyl | EtPPh₂ | CH₂Cl₂ | 54% | 82:18 | rsc.org |

| 2-Naphthyl | 4-Nitrophenylsulfonyl | EtPPh₂ | CH₂Cl₂ | 58% | 77:23 | rsc.org |

Michael Additions and Intramolecular Cyclizations

This compound serves as a competent Michael acceptor in reactions that can proceed via an initial intermolecular Michael addition followed by an intramolecular cyclization. organicreactions.org The intramolecular Michael reaction, a powerful tool for ring formation, involves the addition of a nucleophile to an acceptor within the same molecule. organicreactions.org This process can be catalyzed by various organic bases. researchgate.net In the context of this compound, its multiple reactive sites make it a suitable substrate for such transformations. thieme-connect.com

The general mechanism of a Michael addition involves the conjugate addition of a nucleophile (Michael donor) to an activated α,β-unsaturated compound (Michael acceptor). researchgate.net Organocatalytic approaches to the intramolecular aza-Michael reaction, for instance, have proven effective for synthesizing nitrogen-containing heterocycles. rsc.org These reactions can be catalyzed by substances like secondary amines, which activate unsaturated aldehydes and ketones towards nucleophilic attack. nih.gov

Other Organocatalytic Approaches

Beyond Michael additions, this compound is utilized in other organocatalytic transformations, particularly in cycloaddition reactions. Phosphine-catalyzed [4 + 2] annulation reactions between allenoates, such as this compound, and various imines have been developed. For instance, the reaction with N-tosyl arylimines, catalyzed by tributylphosphine, efficiently produces highly functionalized tetrahydropyridines. orgsyn.orgorgsyn.org Similarly, its reaction with indole imines has been used in the formal synthesis of natural products. orgsyn.orgnih.gov

The mechanism of these phosphine-catalyzed reactions typically involves the initial nucleophilic addition of the phosphine to the allenoate, creating a zwitterionic intermediate. orgsyn.orgrsc.org This intermediate then reacts with the electrophile (e.g., an imine) to form the cyclized product. orgsyn.org The choice of phosphine catalyst can be crucial; for example, while tributylphosphine is effective in some [4+2] annulations, weaker nucleophiles like triphenylphosphine have been used to achieve different outcomes, such as [3+3] annulations with aziridines. nih.gov

Furthermore, this compound has been employed in phosphine-promoted [4 + 3] annulations with aziridines to synthesize tetrahydroazepines. rsc.orgscispace.comrsc.org The regioselectivity of these reactions can be dependent on the specific phosphine catalyst used. rsc.orgrsc.org It has also been used in phosphine-catalyzed [4+2] cycloadditions with unsaturated pyrazolones to generate spiropyrazolones. researchgate.net

Transition Metal-Catalyzed/Mediated Reactions

Reactions with Osmium Hydrido Alkenylcarbyne Complexes

The reaction of this compound with osmium hydrido alkenylcarbyne complexes demonstrates divergent reactivity pathways that are influenced by steric factors. acs.orgresearchgate.netresearchgate.netresearcher.life

When the osmium hydrido alkenylcarbyne complex, [OsH{≡CC(PPh₃)═CHPh}(PPh₃)₂Cl₂]BF₄, reacts with substituted allenoates like this compound, [3 + 2] annulation products are formed. acs.orgresearchgate.netresearchgate.net This outcome is in contrast to the reaction with less substituted allenoates, which yield insertion products. The formation of the five-membered ring through annulation is attributed to the steric hindrance posed by the substituents on the allenoate. acs.orgresearcher.life

Table 1: Reaction of Osmium Hydrido Alkenylcarbyne Complex with Allenoates

| Allenoate Substrate | Product Type | Reference |

|---|---|---|

| This compound | [3 + 2] Annulation | acs.orgresearchgate.net |

| Ethyl penta-2,3-dienoate | [3 + 2] Annulation | acs.orgresearchgate.net |

In contrast to the behavior of this compound, the reaction of the same osmium hydrido alkenylcarbyne complex with simpler allenoates, such as CH₂═C═CHCOOR (where R is methyl or ethyl), leads to the formation of insertion products. acs.orgresearchgate.net This highlights the critical role of the substitution pattern on the allenoate in directing the reaction pathway. The proposed mechanisms for these reactions have been supported by the isolation of key intermediates. acs.orgresearchgate.net

Palladium-Catalyzed Allylation (Tsuji-Trost Type)

The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate that contains a leaving group. wikipedia.org The reaction proceeds through the formation of a π-allylpalladium complex after oxidative addition of a Pd(0) catalyst to the allylic substrate. wikipedia.orgnrochemistry.comorganic-chemistry.org A nucleophile then attacks this complex to yield the allylated product. wikipedia.org

This compound, as a substituted allene (B1206475), can be considered a substrate for transformations analogous to the Tsuji-Trost allylation. escholarship.org While the classic Tsuji-Trost reaction involves an allylic leaving group, the principles of palladium-catalyzed activation of allylic systems are broadly applicable. nih.govnih.gov The reaction's regioselectivity is often influenced by the nature of the nucleophile and the ligands on the palladium catalyst. nrochemistry.comorganic-chemistry.org The development of chiral phosphine ligands has enabled asymmetric versions of this reaction, leading to high enantioselectivity. wikipedia.org

Other Metal-Mediated Transformations

Beyond the well-established Michael additions and cycloadditions, this compound serves as a versatile substrate in a variety of other metal-mediated transformations. The unique electronic and steric properties of its allene functionality allow for complex bond formations catalyzed by several transition metals, including rhodium and osmium. These reactions often proceed through distinct mechanistic pathways, leading to the synthesis of diverse and highly functionalized cyclic structures.

Research has shown that this compound can participate in cascade reactions catalyzed by metals such as gold, copper, and palladium, further highlighting its utility in synthetic chemistry. scispace.com

Rhodium-Catalyzed Reactions

Rhodium catalysts have been effectively used to mediate annulation reactions with this compound. In one study, the reaction of a Fischer alkenyl carbene complex with this compound in the presence of a rhodium(I) catalyst resulted in a [3+2] annulation product. researchgate.net This transformation demonstrates the ability of rhodium to orchestrate a multi-bond-forming sequence. The mechanism and the resulting pathway of these reactions are significantly influenced by steric factors. researchgate.net

Osmium-Catalyzed Reactions

The reactivity of this compound has also been explored with osmium complexes. Treatment of an osmium hydrido alkenylcarbyne complex with this compound leads to the formation of a [3+2] annulation product. researchgate.net This outcome is notably different from the insertion products observed when the same osmium complex reacts with less substituted allenoates, such as ethyl allenoate. researchgate.net This divergence in reactivity underscores how the substitution pattern on the allenoate, as in this compound, can steer the reaction towards cyclization rather than simple insertion. researchgate.net The isolation of key intermediates has helped in proposing mechanisms for these transformations. researchgate.net

The following table summarizes the metal-mediated transformations involving this compound discussed.

| Metal Catalyst/Complex | Co-Reactant | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Rhodium(I) Complex | Fischer Alkenyl Carbene Complex | [3+2] Annulation | Cyclopentene Derivative | researchgate.net |

| Osmium Hydrido Alkenylcarbyne Complex | None (self-reaction of the complex with the allenoate) | [3+2] Annulation | Cyclic Osmium Complex | researchgate.net |

Mechanistic Investigations of Reactions Involving Diethyl 2 Vinylidenesuccinate

Elucidation of Reaction Pathways

The elucidation of reaction pathways for diethyl 2-vinylidenesuccinate primarily revolves around phosphine-catalyzed annulation reactions. The process is not always straightforward and can lead to a mixture of products depending on the reaction partners and conditions. nih.gov

Nucleophilic Attack on the Allene (B1206475) Moiety

The generally accepted first step in the phosphine-catalyzed reactions of this compound is the nucleophilic addition of a tertiary phosphine (B1218219) to the electrophilic β-carbon of the allene system. nih.govnih.govorgsyn.org This conjugate addition is the hallmark of nucleophilic phosphine catalysis and serves to activate the allenoate for subsequent transformations. nih.gov The efficiency of this initial attack can be dependent on the nucleophilicity of the phosphine catalyst used. nih.gov For instance, more nucleophilic phosphines like trimethylphosphine (B1194731) (PMe₃) or tributylphosphine (B147548) (PBu₃) are often employed to ensure the reaction proceeds efficiently. nih.govnih.gov This initial step is critical as it generates the key zwitterionic intermediate that participates in the subsequent bond-forming events of the reaction cascade. escholarship.org

Formation of Zwitterionic Intermediates

Following the initial nucleophilic attack, a resonance-stabilized zwitterionic intermediate is formed. nih.govorgsyn.orgorgsyn.org This species possesses both a positively charged phosphonium (B103445) center and a negatively charged carbanion, rendering it a versatile intermediate capable of various downstream reactions. escholarship.org The specific nature and reactivity of this zwitterion are central to the mechanistic pathway.

The immediate product of the phosphine's conjugate addition to this compound is a β-phosphonium dienolate (or vinylogous enolate). escholarship.orgnih.gov This intermediate is a resonance-stabilized species where the negative charge is delocalized across the α-carbon and the carbonyl oxygen atoms. mdpi.com This dienolate is a key nucleophilic species that can react with various electrophiles. orgsyn.org In many phosphine-catalyzed annulations, it is this dienolate form that engages in the primary bond-forming step with a reaction partner, such as an imine or an activated alkene. mdpi.com

The initially formed phosphonium dienolate can exist in equilibrium with a vinylogous phosphonium ylide. orgsyn.orgnih.gov This equilibration occurs through a proton transfer process. nih.govnih.gov The enhanced acidity of the β′-protons in this compound, due to the geminal diester setup, facilitates the conversion of the phosphonium dienolate to the corresponding vinylogous ylide. nih.gov This ylide, a neutral dipolar molecule with adjacent positive (phosphorus) and negative (carbon) charges, presents an alternative reactive pathway. wikipedia.org The balance of this equilibrium can be influenced by reaction conditions and the specific phosphine used, determining whether the reaction proceeds through a dienolate-type or ylide-type mechanism. nih.gov

The formation of the zwitterionic intermediate inherently generates a carbanion. nih.gov In the phosphonium dienolate structure, the negative charge is primarily located on the α-carbon, making it a potent nucleophile. siue.edu The reactivity of this carbanionic center is fundamental to the entire catalytic cycle. It can attack a variety of electrophiles, including aldehydes, imines, and activated alkenes, to form new carbon-carbon bonds. nih.govdalalinstitute.com The stability of this carbanion is enhanced by the adjacent electron-withdrawing ester groups, which delocalize the negative charge. siue.edu In some reaction pathways, particularly those involving the vinylogous ylide, the carbanionic character is shifted, leading to attacks from different positions of the allene backbone and resulting in different regioisomeric products. nih.govnih.gov

Proton Transfer Processes in Reaction Sequences

Proton transfer steps are a critical and recurring mechanistic feature in reactions involving this compound. orgsyn.orgnih.gov A key proton transfer event is the one that facilitates the equilibrium between the phosphonium dienolate and the vinylogous phosphonium ylide. nih.govnih.gov This transfer establishes the two primary reactive forms of the phosphine-allenoate adduct. nih.gov

Data Tables

Table 1: Phosphine-Promoted [3+3] Annulation of N-Nosylaziridine with this compound

This table summarizes the results from the reaction between N-nosylaziridine (1a) and this compound (2) using various phosphine catalysts. The reaction aims to form a highly functionalized tetrahydropyridine (B1245486).

| Entry | Phosphine Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | PBu₃ | CH₂Cl₂ | 45 | 4.0:1 |

| 2 | PPh₃ | CH₂Cl₂ | 85 | 4.5:1 |

| 3 | P(p-tolyl)₃ | CH₂Cl₂ | 78 | 4.2:1 |

| 4 | P(p-anisyl)₃ | CH₂Cl₂ | 65 | 3.8:1 |

| 5 | PMe₃ | CH₂Cl₂ | 51 | 3.5:1 |

| 6 | PPh₃ | DCE | 60 | 4.5:1 |

Data sourced from a study on phosphine-promoted [3+3] annulations. nih.gov The reactions were conducted at room temperature for 72 hours.

Table 2: Phosphine-Catalyzed [4+2] Cycloaddition of Unsaturated Pyrazolones with this compound

This table shows the yield of spiropyrazolone products from the MePPh₂-catalyzed reaction of various unsaturated pyrazolones with this compound.

| Entry | Pyrazolone (B3327878) Substituent (R) | Product Yield (%) |

| 1 | Phenyl | 99 |

| 2 | 4-Methylphenyl | 98 |

| 3 | 4-Methoxyphenyl | 99 |

| 4 | 4-Chlorophenyl | 95 |

| 5 | 2-Chlorophenyl | 85 |

| 6 | Naphthyl | 92 |

| 7 | Methyl | 49 |

Data adapted from research on phosphine-catalyzed [4+2] cycloadditions to form spiropyrazolones. mdpi.comresearchgate.net All reactions yielded a single diastereomer.

Stereochemical Control Mechanisms

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility, and various strategies have been developed to control it. In phosphine-catalyzed annulation reactions, the choice of catalyst and reaction partners plays a pivotal role in determining the stereochemistry of the resulting heterocyclic products.

For instance, in the phosphine-catalyzed [4+2] annulation between allenoates and imines, the use of chiral phosphine catalysts has been shown to induce high levels of enantioselectivity. An example is the use of a chiral thiourea-based bifunctional phosphine for the reaction of unsaturated pyrazolones with allenoates, including this compound. This methodology yields chiral spiropyrazolones with excellent enantioselectivities (89–95% ee) and moderate to good diastereoselectivities. researchgate.net Similarly, elegant examples of asymmetric [4+2] reactions have been demonstrated using specific phosphepine catalysts, affording functionalized tetrahydropyridines in nearly quantitative yields with excellent diastereoselectivities and enantioselectivities. nih.gov A vinylidenesuccinate, referred to as α-ethoxycarbonylmethylallenoate, was specifically used to ensure high reactivity and selectivity in these transformations. nih.gov

In other cycloaddition reactions, diastereoselectivity is a key feature. The treatment of this compound with an indole (B1671886) imine using tributylphosphine (PBu₃) as a catalyst resulted in an indolyltetrahydropyridine with a 3:1 diastereomeric ratio (dr). nih.govorgsyn.org Furthermore, phosphine-mediated [3+3] annulations between aziridines and this compound can produce highly functionalized tetrahydropyridines with high diastereoselectivity, achieving trans/cis ratios of up to 97:3. nih.gov

The stereochemical control is often rationalized by the specific transition states formed during the reaction. For example, in asymmetric cycloadditions catalyzed by Brønsted acids, the formation of ion-pair complexes between a protonated hydrazone and the catalyst anion is proposed to be the key reactive intermediate, with the origin of enantioselectivity explained by the specific geometry of the transition state. rsc.org The ability to control both diastereoselectivity and enantioselectivity makes this compound a valuable building block for the synthesis of complex, stereochemically defined molecules.

Table 1: Examples of Stereochemical Control in Reactions with this compound

| Reaction Type | Catalyst/Reagent | Product Type | Stereochemical Outcome | Reference |

| [4+2] Annulation | Chiral Thiourea-Phosphine | Spiropyrazolones | 89–95% ee, moderate to good dr | researchgate.net |

| [4+2] Annulation | Indole Imine / PBu₃ | Indolyltetrahydropyridine | 3:1 dr | nih.govorgsyn.org |

| [3+3] Annulation | N-nosylaziridine / PPh₃ | Tetrahydropyridine | up to 97:3 trans/cis ratio | nih.gov |

Influence of Steric Factors on Reaction Divergence

Steric effects, arising from the spatial arrangement of atoms and the resulting repulsive forces between electron clouds, can significantly influence the reaction pathways of this compound. wikipedia.org This influence is often manifested as steric hindrance, the slowing of chemical reactions due to the steric bulk of substituents, which can dictate reaction selectivity by favoring pathways that minimize steric clash. wikipedia.orgnih.govyoutube.com

In reactions involving metal complexes and substituted allenoates, including this compound, the divergence between different reaction pathways, such as insertion versus [3+2] annulation, has been shown to be primarily of steric origin. acs.orgresearcher.life For example, the reaction of an osmium hydrido alkenylcarbyne complex with unsubstituted allenoates leads to insertion products. However, the same complex reacts with the more sterically demanding this compound to yield a [3+2] annulation product, indicating that the steric bulk of the substituents on the allene directs the reaction toward a different mechanistic pathway. acs.orgresearcher.life

Similarly, in phosphine-catalyzed reactions, steric factors are crucial. The initial conjugate addition of a phosphine to the allenoate forms a zwitterionic intermediate. nih.gov The steric crowding at the α-carbon atom of this intermediate can influence its subsequent reactivity. nih.gov For instance, in reactions with azomethine imines, the enhanced acidity of the β′-protons on this compound, combined with steric factors, facilitates the formation of a vinylogous ylide, leading to a divergence from the typical [3+2] cycloaddition to include [3+3] and [4+3] annulation products. nih.gov This demonstrates how steric hindrance can be exploited to control reaction outcomes and access diverse molecular scaffolds from a single starting material. wikipedia.org

Table 2: Influence of Allenoate Substitution on Reaction Pathway with Osmium Complex [OsH{≡CC(PPh₃)═CHPh}(PPh₃)₂Cl₂]BF₄

| Allenoate | Substituents | Observed Product Type | Probable Influencing Factor | Reference |

| CH₂=C=CHCOOR (R = Me, Et) | H, H, H, COOR | Insertion | Lower steric hindrance | researcher.life |

| This compound | H, H, CH₂COOEt, COOEt | [3+2] Annulation | Higher steric hindrance | acs.orgresearcher.life |

Isolation and Spectroscopic Characterization of Key Reaction Intermediates

The elucidation of reaction mechanisms involving this compound is greatly aided by the isolation and characterization of transient intermediates. rsc.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are invaluable tools for determining the structure of these key species. acs.orgrsc.orgnih.gov

In the study of reactions between an iridium complex and this compound that lead to [3+2] annulation products, key intermediates have been successfully isolated. acs.org The characterization of these intermediates by methods including NMR, IR, absorption and emission spectroscopies, and mass spectrometry was crucial for proposing a viable reaction mechanism. acs.org This direct observation provides concrete evidence for the proposed reaction steps, moving beyond purely theoretical postulation.

In phosphine-catalyzed reactions, zwitterionic species are frequently proposed as key intermediates. rsc.orgua.es For example, the addition of a phosphine to this compound is believed to form a zwitterionic intermediate that can then undergo proton transfer to yield a vinylogous ylide. nih.gov This ylide is a crucial branching point in the mechanism, and its structure dictates the subsequent bond-forming events. While often transient, the characterization of stable analogues or derivatives lends support to their existence. For instance, in the phosphine-catalyzed annulations of azomethine imines, plausible zwitterionic intermediates are proposed based on mechanistic studies, which help to explain the formation of various five-, six-, and seven-membered ring products. rsc.orgnih.govua.es Spectroscopic data from related, stable phosphonate (B1237965) compounds, such as the characteristic IR absorption bands for P=O (around 1225-1243 cm⁻¹) and C-O-P (around 1023-1051 cm⁻¹) groups, provide a reference for identifying similar functionalities in more complex or transient intermediates. mdpi.com

The ability to isolate and spectroscopically analyze these intermediates provides a detailed picture of the reaction coordinate, confirming mechanistic hypotheses and enabling the rational design of new synthetic methods. acs.orgrsc.org

Theoretical and Computational Studies on Diethyl 2 Vinylidenesuccinate Reactivity

Density Functional Theory (DFT) Investigations

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving diethyl 2-vinylidenesuccinate, elucidating the structures of intermediates and transition states, and explaining observed selectivities.

Energy Profile Analysis of Competing Pathways

In phosphine-catalyzed annulations, this compound exhibits complex reactivity, often leading to a mixture of products through competing pathways. For instance, its reaction with azomethine imines can yield a combination of [3+2], [3+3], and [4+3] cycloaddition products. nih.gov The specific product distribution is sensitive to the nature of the phosphine (B1218219) catalyst used. nih.gov DFT studies have been employed to calculate the energy profiles of these competing reaction pathways, helping to rationalize the observed product ratios. researchgate.net These calculations typically determine the relative free energies of transition states and intermediates for each pathway. researchgate.net

Similarly, in reactions with transition metal complexes, such as those of osmium and tungsten, this compound can participate in different types of transformations, including [3+2] annulations. researchgate.netacs.orgresearchgate.net Computational studies have revealed that steric factors are a primary determinant of the divergent pathways observed in these reactions. researchgate.netresearchgate.netresearchgate.net DFT calculations can model the steric hindrance and electronic effects that govern which pathway is energetically more favorable.

| Catalyst/Reactant | Competing Pathways | Outcome | Reference |

| PBu₃ with Azomethine Imine | [3+2], [3+3], [4+3] Cycloadditions | Mixture of products, with [4+3] being major | nih.gov |

| PMe₃ with Azomethine Imine | [3+2], [3+3], [4+3] Cycloadditions | Increased yields of [3+2] and [3+3] products | nih.gov |

| Osmium Hydrido Alkenylcarbyne | Insertion vs. [3+2] Annulation | [3+2] annulation product formed | acs.orgresearchgate.net |

| Tungsten Alkylidyne Complex | [3+2] Annulation | Formation of annulation product | researchgate.net |

Elucidation of Mechanism and Stereoselectivity

Understanding the mechanism and the origin of stereoselectivity is a central theme in the computational study of this compound reactions.

Role of Electrostatic Interactions in Stereochemical Outcome

While direct studies on the role of electrostatic interactions in reactions of this compound are not extensively detailed in the provided results, the principles of stereochemical control in related systems highlight its importance. In many asymmetric reactions, electrostatic interactions between the catalyst, substrate, and reagents in the transition state play a crucial role in differentiating between diastereomeric pathways. These interactions can be modeled using computational methods to predict the stereochemical outcome.

Analysis of Intermolecular vs. Intramolecular Proton Transfer Barriers

Proton transfer is a fundamental step in many organic reactions. Computational studies have explored the barriers for both intermolecular and intramolecular proton transfers. pku.edu.cnrsc.org In reactions involving zwitterionic intermediates, which can be formed from this compound, the translocation of a carbanionic center can occur via a 1,n-proton transfer. pku.edu.cn DFT calculations can quantify the activation barriers for these processes. The calculations indicate that factors such as tether length and the presence of π-withdrawing groups can influence these barriers. pku.edu.cn Whether a proton transfer occurs intramolecularly or is mediated by an external shuttle (intermolecularly) can significantly impact the reaction pathway and product formation. pku.edu.cnchemrxiv.org

| Proton Transfer Type | Influencing Factors | Significance | Reference |

| Intramolecular | Tether length, π-withdrawing substituents | Determines feasibility of direct proton shifts | pku.edu.cn |

| Intermolecular | Presence of proton shuttles (e.g., water, alcohol) | Can lower activation barriers and alter pathways | pku.edu.cnchemrxiv.org |

Effect of Hydrogen Bonding Networks in Enantioselective Pathways

Hydrogen bonding is a key non-covalent interaction that can be exploited to achieve high enantioselectivity in catalytic reactions. nih.govrsc.org In reactions catalyzed by species like chiral phosphoric acids, hydrogen bonding networks between the catalyst and substrate can stabilize the transition state of the major reaction pathway, leading to enhanced enantioselectivity. nih.govrsc.org Computational studies can model these hydrogen bonding networks, analyzing their geometry and interaction energies. nih.govresearchgate.netnih.govrsc.org For instance, a shorter and more linear hydrogen bond in the favored transition state can lead to a significant stabilization and thus higher enantiomeric excess. nih.gov The modification of catalyst or substrate structure to reinforce these hydrogen bonds is a strategy for improving enantioselectivity. nih.govrsc.org

Electronic Structure Characterization of Intermediates and Transition States

DFT calculations provide detailed information about the electronic structure of stationary points along a reaction coordinate. aps.org This includes the characterization of molecular orbitals, charge distribution, and bond orders of intermediates and transition states. unifesp.brnih.gov For reactions of this compound, this allows for a deeper understanding of the bonding changes that occur during the transformation. For example, in cycloaddition reactions, the asynchronous formation of new bonds can be identified by analyzing the transition state geometry and the evolution of electron density. rsc.org The electronic properties of the intermediates, such as the stability of a zwitterionic species, can also be assessed, providing a rationale for the observed reaction course.

Molecular Modeling and Simulation Approaches

The reactivity and intricate reaction mechanisms of this compound have been the subject of various theoretical and computational investigations. These studies, primarily employing quantum chemical methods, have provided significant insights into the electronic structure and conformational behavior of the molecule, helping to rationalize its diverse chemical transformations.

Molecular modeling and simulation serve as powerful tools to complement experimental findings. In the case of this compound, computational approaches have been pivotal in elucidating the complex pathways of its reactions, particularly in cycloaddition processes. nih.gov Density Functional Theory (DFT) has been a commonly utilized method to explore the potential energy surfaces of reactions involving this allenoate. researchgate.netnih.govwiley-vch.de

One area of focus has been the phosphine-catalyzed annulation reactions of this compound. nih.gov Computational analysis has been instrumental in understanding the stepwise nature of these cyclizations. nih.gov For instance, in reactions with azomethine imines, this compound can undergo several competing cycloaddition pathways, including [3+2], [3+3], and [4+3] annulations. nih.gov Theoretical calculations have helped to dissect these complex reaction networks. It has been suggested that the enhanced acidity of the β′-protons in this compound plays a crucial role in its distinct reactivity compared to other allenoates. nih.gov

Detailed computational studies have been performed to understand the ground state energies and conformational landscapes of the resulting heterocyclic products. nih.gov Given the conformational flexibility of these molecules, specific functionals have been employed to accurately model the systems.

Research has also delved into the reactions of this compound with organometallic complexes. For example, its reaction with osmium hydrido alkenylcarbyne complexes to form [3+2] annulation products has been investigated. researchgate.netacs.org Theoretical studies suggest that steric factors are a primary determinant in the divergent pathways these reactions can take. researchgate.netacs.org

The table below summarizes the computational methods and findings from selected studies on this compound.

Table 1: Computational Studies on this compound Reactivity

| Research Area | Computational Method | Basis Set | Key Findings |

|---|---|---|---|

| Phosphine-catalyzed [3+2] Annulation | DFT (B3LYP) | 6-31G(d) | Elucidation of a stepwise cyclization mechanism with distinct intermediates. nih.gov |

| Phosphine-catalyzed Annulations with Azomethine Imines | DFT (M06) | 6-31G** | Comparison of ground state energies of various cycloaddition products; identification of the importance of β'-proton acidity. nih.gov |

These theoretical and computational investigations have been indispensable in building a detailed understanding of the factors that govern the reactivity of this compound. They provide a molecular-level picture that explains the outcomes of its various chemical transformations and guides further synthetic explorations.

Asymmetric Synthesis and Enantioselectivity in Diethyl 2 Vinylidenesuccinate Chemistry

Development and Application of Chiral Catalysts

The pursuit of high enantioselectivity in reactions involving diethyl 2-vinylidenesuccinate and other allenoates has led to the design and application of various classes of chiral phosphine (B1218219) catalysts. These catalysts are instrumental in transforming prochiral substrates into valuable chiral carbocyclic and heterocyclic scaffolds.

Chiral Bifunctional Phosphines

Bifunctional phosphines, which incorporate both a Lewis basic phosphine moiety and a Brønsted acidic site (like a thiourea (B124793) or amide group), have emerged as powerful catalysts in asymmetric synthesis. beilstein-journals.org These catalysts utilize non-covalent interactions, such as hydrogen bonding, to activate the reaction partners and control the stereochemistry of the transition state. nih.gov

A notable application is the asymmetric [4+2] cycloaddition of unsaturated pyrazolones with allenoates. researchgate.net While a simple phosphine like methyl(diphenyl)phosphine (MePPh₂) can catalyze the racemic reaction with this compound to produce spiropyrazolone products in high yields (49-99%) and as a single diastereomer, achieving enantioselectivity requires a more sophisticated catalyst. researchgate.netmdpi.com The use of a chiral thiourea-based bifunctional phosphine was shown to successfully induce high enantioselectivity (89–95% ee) and moderate to good diastereoselectivity in the formation of various chiral polysubstituted spiropyrazolones. researchgate.net These catalysts have proven versatile for asymmetric [3+2] annulations with various activated alkenes, including maleimides and trifluoroethylidenemalonate, affording products with moderate to excellent yields and stereoselectivites. beilstein-journals.org

Chiral Spiro-Phosphepine Catalysts

Chiral phosphepines, particularly those based on a rigid binaphthyl skeleton, have been instrumental in the development of asymmetric [3+2] annulations of allenes. beilstein-journals.org Fu and co-workers developed a chiral phosphepine catalyst that, for the first time, enabled the catalytic asymmetric [3+2] cycloaddition of allenes with olefins, producing cyclopentenes with heteroatom-substituted quaternary stereocenters. acs.org This method is effective for a wide range of γ-substituted allenes in a stereoconvergent process that demonstrates good enantioselectivity, diastereoselectivity, and regioselectivity. acs.org

Catalysts with a spiro-skeleton have also been successfully employed. For instance, a cyclic phosphine with a spiro-skeleton achieved an asymmetric [3+2] annulation of an allenoate with an azomethine imine, yielding a tetrahydropyrazolopyrazolone in 56% yield and 89% ee. beilstein-journals.org Similarly, a chiral spiro phosphine was used for asymmetric [3+2] annulations of alkylidene azlactones with allenoates. beilstein-journals.org In 2014, Sasai reported the use of a chiral spiro-phosphepine catalyst, (R)-SITCP, to promote the enantioselective formal [4+2] cycloaddition of saccharin-derived ketimines and ethyl α-methylallenoate, producing tricyclic tetrahydropyridines in good yields and with excellent regioselectivity. nih.gov

Amino Acid-Derived Catalysts

Amino acids provide a readily available source of chirality for catalyst design. Bifunctional catalysts derived from amino acids have been successfully applied in asymmetric annulations involving allenoates. In 2011, a bifunctional N-acyl aminophosphine (B1255530) catalyst derived from an amino acid was introduced for the asymmetric allene-imine [4+2] annulation, producing a series of chiral tetrahydropyridine (B1245486) derivatives in excellent yields and with high enantioselectivities. orgsyn.orgorgsyn.org Similarly, Guo and co-workers used an amino acid-based bifunctional phosphine to catalyze the asymmetric [4+2] cycloaddition between allenes and cyclic sulfamates, furnishing chiral sulfamate-fused tetrahydropyridines in high yields and with excellent enantioselectivities. nih.govorgsyn.org

More complex dipeptide-derived phosphines have also been designed and synthesized. A catalyst derived from D-threonine and L-tert-leucine was found to promote the [3+2] cycloaddition of allenoates with α-substituted acrylates, creating functionalized cyclopentenes with quaternary stereogenic centers in high yields and with excellent enantioselectivity. acs.org The same class of dipeptide-derived phosphines also effectively catalyzed the highly enantioselective [3+2] annulation of maleimides with allenes, yielding optically active bicyclic cyclopentenes. rsc.org

Control of Diastereoselectivity in Annulation Products

Controlling diastereoselectivity is crucial when annulation reactions create multiple stereocenters. The structure of the catalyst and the nature of the reactants significantly influence the diastereomeric outcome.

In the phosphine-catalyzed [4+2] annulation of this compound with an indole (B1671886) imine, the use of a simple achiral phosphine like tributylphosphine (B147548) (PBu₃) resulted in the desired indolytetrahydropyridine product with a modest 3:1 diastereomeric ratio (dr). nih.govorgsyn.orgorgsyn.org In contrast, the racemic [4+2] cycloaddition of this compound with unsaturated pyrazolones, catalyzed by MePPh₂, proceeded with high diastereoselectivity, affording the spiropyrazolone products as a single diastereomer. researchgate.netmdpi.com

The development of chiral bifunctional phosphines has allowed for enhanced control. For example, a chiral thiourea-based phosphine catalyst in the [4+2] annulation of unsaturated pyrazolones with allenoates provided chiral spiropyrazolones with moderate to good diastereoselectivities, alongside excellent enantioselectivities. researchgate.net In the intramolecular [3+2] annulation of allenes with olefins catalyzed by chiral phosphepines, diasteromerically pure fused ring systems were obtained. acs.org These bicyclic products are also suitable for further diastereoselective functionalization, such as hydrogenation and epoxidation, which proceed with high stereoselectivity. acs.org

The table below summarizes the performance of various catalytic systems in controlling stereoselectivity in reactions involving allenoates like this compound.

| Reaction Type | Allenoate | Reaction Partner | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|---|

| [4+2] Annulation | This compound | Indole imine | PBu₃ | 3:1 | N/A (racemic) | Good |

| [4+2] Annulation | This compound | Unsaturated pyrazolone (B3327878) | MePPh₂ | Single diastereomer | N/A (racemic) | 49-99 |

| [4+2] Annulation | α-Substituted allenoates | Unsaturated pyrazolone | Thiourea-based phosphine | Moderate to good | 89-95% | Moderate to excellent |

| [3+2] Annulation | Allenoate | Azomethine imine | Chiral Spiro Phosphine | Not specified | 89% | 56 |

| Intramolecular [3+2] Annulation | Allene (B1206475) moiety | Pendant olefin | Chiral Phosphepine | Diasteromerically pure | Good | Good |

Origins of Enantioselectivity and Stereocontrol

Understanding the origins of stereocontrol is essential for the rational design of new catalysts and reactions. Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanisms governing enantioselectivity. nih.govd-nb.infochinesechemsoc.org

The catalytic cycle in phosphine-catalyzed annulations of allenes generally begins with the nucleophilic addition of the phosphine to the β-carbon of the allene, forming a zwitterionic intermediate. mdpi.comacs.org The stereoselectivity is determined in subsequent steps where this intermediate reacts with the electrophile.

In reactions catalyzed by bifunctional organocatalysts, such as vicinal amidophosphines, stereocontrol is attributed to an intermolecular hydrogen bond that activates the electrophilic partner. nih.gov This non-covalent interaction orients the substrates within the chiral environment of the catalyst, leading to a favored transition state for one enantiomeric pathway over the other. nih.gov

For intramolecular [3+2] annulations catalyzed by amino acid-derived phosphines, DFT calculations have revealed that the presence of an achiral Brønsted acid, like benzoic acid, can significantly enhance enantioselectivity. scispace.com The acid forms a hydrogen bonding network with the zwitterionic intermediate. This network more effectively differentiates the energies of the two competing enantioselective pathways, thus amplifying the enantiomeric excess of the final product. scispace.com The enantioselectivity-determining step is the intramolecular Michael addition, and the hydrogen bond network stabilizes the transition state leading to the major enantiomer. scispace.com

In phosphine-catalyzed [3+2] cycloadditions, the process can be stereoconvergent, meaning both enantiomers of a racemic allene are converted by the single chiral catalyst into the same major stereoisomer of the product. acs.orgacs.org Mechanistic studies indicate that the initial addition of the phosphine to the allene is often the turnover-limiting step of the catalytic cycle. acs.org The resulting adduct then undergoes a cycloaddition where the chiral information is transferred. acs.org The enantioselectivity arises from the difference in activation energies between the diastereomeric transition states leading to the (R) and (S) products. chinesechemsoc.org

Synthetic Utility and Applications of Diethyl 2 Vinylidenesuccinate Derived Products

Post-Annulation Functional Group Transformations

Products derived from the annulation reactions of Diethyl 2-vinylidenesuccinate are rich in functional groups, including esters and endocyclic double bonds, which provide valuable handles for further chemical manipulation. A prime example is the elaboration of the tetrahydropyridine (B1245486) core formed during the formal synthesis of (+)-Alstonerine. acs.orgnih.gov

Following the initial phosphine-catalyzed [4+2] annulation, the resulting indolyl-tetrahydropyridine product undergoes a series of transformations to construct the complex, bridged tetracyclic framework of the target alkaloid. acs.orgnih.gov These modifications include:

Intramolecular Friedel-Crafts Acylation: This key step is used to form the C ring of the alkaloid, creating a fused, bridged ring system. acs.org

Deprotection and Methylation: Removal of the N-protecting group followed by methylation of the bridged nitrogen is performed to install the correct substitution pattern. acs.org

Deoxygenation: A ketone at the C6 position is removed. acs.org

Reduction: The carbethoxy group at the C16 position is reduced to an alcohol, a necessary step to reach a known synthetic intermediate of (+)-Alstonerine. acs.org

These sequential modifications underscore the strategic importance of the initial annulation product, where the α,β-unsaturated ester moiety not only directs the initial cyclization but also provides a latent functional handle for subsequent, intricate chemical steps. acs.org

Scaffold Diversity Generation

The ability of this compound to act as a synthon in various cycloaddition reactions allows for the rapid generation of diverse molecular scaffolds. Depending on the reaction partner and the catalytic conditions, a variety of heterocyclic and fused-ring systems can be accessed.

Phosphine-catalyzed annulations are a powerful tool for constructing nitrogen-containing heterocycles. The reaction of this compound with different dipolar species leads to a range of ring systems.

Tetrahydropyridines: The most prominent application is the [4+2] annulation with imines, which serves as a robust method for synthesizing densely functionalized tetrahydropyridine derivatives. nih.govorgsyn.org This reaction proceeds by the phosphine (B1218219) catalyst adding to the central carbon of the allene (B1206475), creating a zwitterionic intermediate that acts as a 1,4-dipole, which then reacts with the imine to form the six-membered ring. orgsyn.org

Pyrazolone (B3327878) and Diazepinone Frameworks: The reaction of allenoates with azomethine imines, catalyzed by phosphines, can lead to various annulation products, including five-, six-, and seven-membered rings. nih.govnih.gov While the reaction of simple allenoates can selectively produce pyrazolone derivatives via a [3+2] pathway, the reaction involving this compound is noted to be more complex. nih.gov Nevertheless, this reactivity opens pathways to diverse dinitrogen-containing heterocycles, including tetrahydropyrazolo-pyrazolones and tetrahydropyrazolo-diazepinones, demonstrating the potential to generate varied heterocyclic frameworks from a single precursor. nih.govnih.gov

| Reaction Type | Reactant Partner | Resulting Heterocycle | Reference |

|---|---|---|---|

| [4+2] Annulation | Imine | Tetrahydropyridine | nih.govorgsyn.org |

| [3+2], [3+3], [4+3] Annulations | Azomethine Imine | Tetrahydropyrazolo-pyrazolones, -pyridazinones, -diazepinones | nih.govnih.gov |

The annulation products derived from this compound are excellent substrates for the construction of more complex fused ring systems. The synthesis of the core structure of (+)-Alstonerine provides a clear illustration of this strategy. acs.orgnih.gov

The process begins with the formation of a tetrahydropyridine ring attached to an indole (B1671886) nucleus via the [4+2] annulation. acs.org This initial product is then subjected to an intramolecular Friedel-Crafts acylation, which cyclizes one of the ester groups onto the indole ring. acs.org This second ring-forming event results in a rigid, bridged tetracyclic system, demonstrating a powerful sequence where an initial intermolecular annulation is followed by an intramolecular cyclization to rapidly build molecular complexity and generate a fused-ring architecture. acs.org

Applications in Formal Total Synthesis of Complex Natural Products

The strategic application of this compound in phosphine-catalyzed annulations has been pivotal in the synthesis of complex indole alkaloids.

A key step in the formal synthesis of the macroline (B1247295) alkaloid (±)-Alstonerine is the phosphine-catalyzed [4+2] annulation between an indole-2-carboxaldimine and this compound. nih.govorgsyn.org This reaction efficiently constructs the functionalized D ring of the alkaloid in a single step with good yield and diastereoselectivity. orgsyn.org The resulting tetrahydropyridine product contains the necessary stereochemistry and functional handles for subsequent conversion into a known tetracyclic intermediate, thereby completing the formal synthesis. acs.orgnih.gov This application showcases the efficiency of using this compound to assemble a significant portion of a complex natural product framework early in the synthetic sequence. acs.org

| Natural Product | Key Reaction | Role of this compound | Reference |

|---|---|---|---|

| (+)-Alstonerine (Formal) | Phosphine-Catalyzed [4+2] Annulation | Forms the functionalized D-ring of the alkaloid core | acs.orgnih.govorgsyn.org |

The total synthesis of the indole alkaloid (±)-Hirsutine also features a phosphine-catalyzed [4+2] annulation as a key strategic element to construct its core tetrahydropyridine ring system. orgsyn.org This highlights the robustness of the annulation methodology in natural product synthesis. However, it is important to note that the reported total synthesis of (±)-Hirsutine employs ethyl α-methylallenoate as the allene component rather than this compound. orgsyn.org While the underlying synthetic strategy is analogous—reacting an allenoate with an imine to form a key heterocyclic intermediate—the specific substrate used differs, illustrating how structural variations in the allenoate partner can be used to target different natural product skeletons.

Synthesis of Guvacine (B1672442) Derivatives from this compound: A Pathway Not Extensively Documented

The synthesis of guvacine and its derivatives, compounds of significant interest due to their pharmacological activities, has been approached through various synthetic routes. Guvacine, a natural alkaloid found in the areca nut, is characterized by a tetrahydropyridine carboxylic acid scaffold. While numerous methods exist for the construction of the piperidine (B6355638) ring, a core component of guvacine, the specific use of this compound as a starting material for the synthesis of guvacine derivatives is not a widely documented or established pathway in the reviewed scientific literature.

Hypothetically, a plausible synthetic strategy could involve a tandem Michael addition-cyclization reaction. In this proposed mechanism, a primary amine or ammonia (B1221849) could act as a nucleophile, adding to the activated double bond of the vinylidene group in this compound. The resulting intermediate could then undergo an intramolecular cyclization to form the desired piperidine ring structure, a precursor to guvacine derivatives.

However, extensive searches of chemical databases and literature have not yielded specific examples or detailed experimental procedures for this transformation. The synthesis of piperidines is a well-explored area of organic chemistry, with numerous methodologies available. nih.govajchem-a.comnih.govorganic-chemistry.orgwhiterose.ac.uk These methods often involve strategies such as the cyclization of amino-aldehydes, intramolecular hydroamination, and various cycloaddition reactions. nih.gov

The reactivity of Michael acceptors, such as this compound, with amine nucleophiles is a fundamental reaction in organic synthesis, often utilized for the formation of carbon-nitrogen bonds. nih.govfrontiersin.orgmdpi.commdpi.com Cascade reactions involving an initial Michael addition followed by cyclization are also known for the construction of heterocyclic systems. nih.govfrontiersin.org Despite the theoretical potential of applying such a sequence to this compound for the synthesis of guvacine-like structures, the practical application and optimization of this specific reaction have not been reported in the available literature.

Therefore, while the synthesis of substituted piperidines is a mature field of study, the direct and documented application of this compound in the synthesis of guvacine derivatives remains an area that is not covered in the current body of scientific literature. Further research would be required to explore the feasibility and efficiency of this potential synthetic route.

Q & A

What are the common synthetic routes for Diethyl 2-vinylidenesuccinate, and what analytical techniques are essential for confirming its structure?

Level: Basic

Methodological Answer:

this compound is typically synthesized via condensation reactions involving succinic acid derivatives and vinylidenation reagents. Key steps include esterification under anhydrous conditions and stabilization of the allenoate moiety. For structural confirmation:

- NMR Spectroscopy : Use H and C NMR to identify characteristic vinylidene proton signals (δ ~5.5–6.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm).

- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm) and vinylidene C=C bonds (~1600 cm).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 215) and fragmentation patterns.

Always compare data with literature benchmarks to ensure purity and correct functional group assignment .

How does the enhanced acidity of β′-protons in this compound influence its reactivity in phosphine-catalyzed annulations?

Level: Advanced

Methodological Answer:

The β′-protons’ acidity (pKa ~8–10) enables rapid deprotonation by phosphine catalysts, forming a vinylogous ylide intermediate. This facilitates nucleophilic addition at the β′-carbon, favoring [3 + 2], [3 + 3], or [4 + 3] annulation pathways depending on substrate electronics. To investigate:

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated analogs to confirm proton transfer as the rate-limiting step.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and assess ylide stability.

- Substrate Screening : Test reactivity with electron-deficient vs. electron-rich azomethine imines to correlate acidity with regioselectivity .

When unexpected [4 + 3] annulation products form instead of typical [3 + 2] adducts, how should researchers analyze and resolve these contradictions?

Level: Advanced

Methodological Answer:

Contradictory annulation outcomes often arise from competing reaction pathways. To resolve:

Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or chelating agents to test for radical or metal-mediated pathways.

Steric and Electronic Analysis : Vary substituents on reaction partners (e.g., aziridines vs. azomethine imines) to evaluate steric hindrance or electronic effects.

In Situ Monitoring : Use techniques like P NMR to track phosphine catalyst behavior and identify intermediates.

Crystallography : Resolve product structures via X-ray diffraction to confirm bond connectivity and rule out isomerization .

What role does this compound play in constructing complex alkaloid frameworks?

Level: Basic

Methodological Answer:

this compound serves as a versatile allenoate in annulation reactions to build polycyclic alkaloid cores. For example:

- Formal Synthesis of (±)-Alstonerine : The [4 + 2] annulation with indole-2-carboxaldimine yields a tetrahydropyridine intermediate (75% yield, dr 4:1), enabling rapid assembly of three rings in one step.

- Optimization Tips : Use chiral phosphine catalysts (e.g., Maruoka’s catalyst) to enhance enantioselectivity in asymmetric variants.

Document reaction conditions (solvent, temperature, catalyst loading) and characterize products via HPLC and chiral shift reagents .

What strategies optimize diastereoselectivity in annulation reactions involving this compound?

Level: Advanced

Methodological Answer:

Diastereoselectivity hinges on transition-state control and steric/electronic modulation:

- Catalyst Design : Use bulky phosphines (e.g., P(NMe)) to favor endo-transition states.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing selectivity.

- Temperature Control : Lower temperatures (0–25°C) reduce competing pathways and improve dr.

- Additives : Lewis acids (e.g., Mg(OTf)) can coordinate substrates to preorganize reactive conformers.

Validate outcomes via NOESY NMR and X-ray crystallography .

How can researchers address discrepancies in reported reaction yields or pathways for this compound-mediated annulations?

Level: Advanced

Methodological Answer:

Discrepancies often stem from subtle experimental variables. Systematic approaches include:

- Reproducibility Checks : Replicate published procedures with strict control of moisture, oxygen, and reagent purity.

- High-Throughput Screening : Test combinatorial conditions (e.g., catalyst/substrate ratios, solvents) to identify critical parameters.

- Meta-Analysis : Compile literature data into a reaction database (e.g., Reaxys) to identify trends or outliers.

Publish negative results and detailed experimental logs to aid community-wide resolution .

What precautions are critical when handling this compound in catalytic reactions?

Level: Basic

Methodological Answer:

While not highly toxic, proper handling ensures reproducibility and safety:

- Storage : Keep under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis or polymerization.

- Glovebox Use : Conduct moisture-sensitive reactions in anhydrous conditions.

- Waste Disposal : Quench residual allenoate with aqueous NaHCO before disposal.

Refer to SDS guidelines for PPE (gloves, goggles) and emergency protocols .

How can computational methods complement experimental studies on this compound’s reactivity?

Level: Advanced

Methodological Answer:

Computational tools provide mechanistic insights inaccessible via experiments:

- Transition-State Modeling : Identify key intermediates using Gaussian or ORCA software.

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions stabilizing ylide intermediates.

- Machine Learning : Train models on reaction datasets to predict optimal conditions for new substrates.

Validate computational findings with kinetic experiments (e.g., Eyring plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products